molecular formula C9H8N4O3S2 B232737 N,N-Dimethylaminoethylnitrosoethylurea CAS No. 142713-74-4

N,N-Dimethylaminoethylnitrosoethylurea

Cat. No. B232737
CAS RN: 142713-74-4
M. Wt: 188.23 g/mol
InChI Key: JQWUXQRFTBGVEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethylaminoethylnitrosoethylurea, also known as DEM, is a chemical compound that has been extensively studied for its potential use in scientific research. DEM is a nitrosourea derivative that has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N,N-Dimethylaminoethylnitrosoethylurea involves the formation of reactive intermediates that can cause DNA damage. N,N-Dimethylaminoethylnitrosoethylurea has been shown to induce the formation of DNA adducts, which can lead to cell death. Additionally, N,N-Dimethylaminoethylnitrosoethylurea has been shown to inhibit the activity of various enzymes involved in DNA repair.
Biochemical and Physiological Effects:
Studies have shown that N,N-Dimethylaminoethylnitrosoethylurea can induce oxidative stress and alter cellular metabolism. Additionally, N,N-Dimethylaminoethylnitrosoethylurea has been shown to have effects on the immune system, including the inhibition of lymphocyte proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using N,N-Dimethylaminoethylnitrosoethylurea in lab experiments is its ability to induce DNA damage and inhibit cell growth, making it a useful tool for studying cellular processes. However, N,N-Dimethylaminoethylnitrosoethylurea can also be toxic and may have off-target effects, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving N,N-Dimethylaminoethylnitrosoethylurea. One area of interest is the development of more targeted derivatives of N,N-Dimethylaminoethylnitrosoethylurea that can selectively induce DNA damage in cancer cells. Additionally, further studies are needed to better understand the mechanisms underlying the biochemical and physiological effects of N,N-Dimethylaminoethylnitrosoethylurea. Finally, there is potential for the use of N,N-Dimethylaminoethylnitrosoethylurea in combination with other chemotherapeutic agents to enhance their efficacy.

Synthesis Methods

N,N-Dimethylaminoethylnitrosoethylurea can be synthesized through the reaction of N,N-dimethylaminoethylamine with nitrosourea. The reaction is typically carried out in a solvent such as chloroform or acetone.

Scientific Research Applications

N,N-Dimethylaminoethylnitrosoethylurea has been used in various scientific research applications, particularly in the field of cancer research. Studies have shown that N,N-Dimethylaminoethylnitrosoethylurea has potential as a chemotherapeutic agent due to its ability to induce DNA damage and inhibit cell growth.

properties

CAS RN

142713-74-4

Product Name

N,N-Dimethylaminoethylnitrosoethylurea

Molecular Formula

C9H8N4O3S2

Molecular Weight

188.23 g/mol

IUPAC Name

1-[2-(dimethylamino)ethyl]-3-ethyl-1-nitrosourea

InChI

InChI=1S/C7H16N4O2/c1-4-8-7(12)11(9-13)6-5-10(2)3/h4-6H2,1-3H3,(H,8,12)

InChI Key

JQWUXQRFTBGVEB-UHFFFAOYSA-N

SMILES

CCNC(=O)N(CCN(C)C)N=O

Canonical SMILES

CCNC(=O)N(CCN(C)C)N=O

synonyms

DMENEU
N,N-dimethylaminoethylnitrosoethylurea

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.